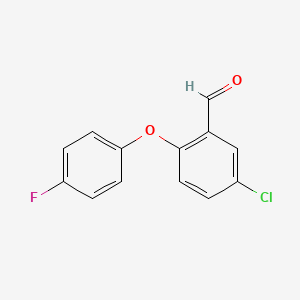

5-Chloro-2-(4-fluorophenoxy)benzaldehyde

Description

Structural Classification and Nomenclature within Halogenated Phenoxybenzaldehydes

5-Chloro-2-(4-fluorophenoxy)benzaldehyde, with the Chemical Abstracts Service (CAS) registry number 1711704-46-9, belongs to a specific subclass of aromatic aldehydes. Its structure is defined by a benzene (B151609) ring substituted with a formyl group (-CHO), which classifies it as a benzaldehyde (B42025). The nomenclature "this compound" precisely describes the arrangement of its substituents. The numbering of the benzene ring begins at the carbon atom of the formyl group as position 1. Consequently, the phenoxy group is attached at position 2, and the chlorine atom at position 5. The phenoxy group itself is further substituted with a fluorine atom at its fourth position.

This compound is a diaryl ether, where an oxygen atom connects two aromatic rings. The presence of both chlorine and fluorine atoms places it in the category of halogenated organic compounds. The specific combination and positioning of these halogens and the ether linkage influence the compound's electronic properties and reactivity, making it a subject of interest for synthetic chemists.

The synthesis of this compound and related phenoxybenzaldehydes often involves nucleophilic aromatic substitution reactions, such as the Ullmann condensation. organic-chemistry.org This classic reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). organic-chemistry.org In the case of the target compound, this could involve the reaction of 5-chloro-2-hydroxybenzaldehyde with a suitable 4-fluorophenylating agent. The Williamson ether synthesis is another fundamental method for forming the ether linkage, where a phenoxide reacts with an aryl halide. orientjchem.org

Table 1: Structural and Chemical Data of this compound

| Property | Value |

| CAS Number | 1711704-46-9 |

| Molecular Formula | C13H8ClFO2 |

| Molecular Weight | 250.65 g/mol |

| Structural Class | Halogenated Phenoxybenzaldehyde |

| Key Features | Chlorine substituent, Fluorine substituent, Phenoxy ether linkage, Aldehyde functional group |

Overview of Research Trajectories in Organic and Medicinal Chemistry

While specific research focused exclusively on this compound is limited in publicly available literature, the broader class of phenoxybenzaldehyde derivatives is a fertile ground for investigation in both organic and medicinal chemistry. These compounds often serve as crucial intermediates in the synthesis of a wide array of more complex molecules with potential biological activities.

In organic synthesis, the aldehyde functional group of this compound is a versatile handle for various chemical transformations. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and can participate in numerous carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. These reactions allow for the elaboration of the molecular scaffold to create diverse chemical libraries for screening purposes.

In the realm of medicinal chemistry, phenoxybenzaldehyde derivatives are recognized as important pharmacophores. The diaryl ether motif is present in a number of biologically active compounds. Research into structurally similar molecules suggests potential applications in several therapeutic areas. For instance, derivatives of phenoxybenzaldehydes have been investigated for their antimicrobial and anticancer properties. The synthesis of Schiff bases from substituted benzaldehydes has been a common strategy to produce compounds with significant biological activities. sigmaaldrich.com Furthermore, studies on sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold have demonstrated antimicrobial activity against various bacterial and mycobacterial strains. chemicalbook.com

The research on related compounds provides a strong rationale for the potential utility of this compound as a precursor for novel therapeutic agents. The specific combination of chloro and fluoro substituents can modulate the lipophilicity, metabolic stability, and binding interactions of the final drug candidates.

Table 2: Examples of Research on Related Phenoxybenzaldehyde Derivatives

| Compound Class | Research Focus | Potential Applications |

| Substituted Phenoxybenzaldehydes | Synthesis of spirodiketopiperazine and benzoxazole (B165842) derivatives. | Pharmaceutical development |

| 3-Phenoxybenzaldehyde | Intermediate for pyrethroid pesticides. | Agrochemicals |

| 4-Phenacyloxy Benzaldehyde Derivatives | Synthesis and antimicrobial testing. orientjchem.org | Antibacterial agents |

| Sulfonamides from 5-Chloro-2-hydroxybenzaldehyde | Antimicrobial activity against Gram-positive and Gram-negative bacteria. chemicalbook.com | Infectious diseases |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8ClFO2 |

|---|---|

Molecular Weight |

250.65 g/mol |

IUPAC Name |

5-chloro-2-(4-fluorophenoxy)benzaldehyde |

InChI |

InChI=1S/C13H8ClFO2/c14-10-1-6-13(9(7-10)8-16)17-12-4-2-11(15)3-5-12/h1-8H |

InChI Key |

WYGLVSIRQPRXOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 4 Fluorophenoxy Benzaldehyde and Its Precursors

Established Synthetic Pathways to the Benzyl (B1604629) Aldehyde Scaffold

The construction of the 5-Chloro-2-(4-fluorophenoxy)benzaldehyde molecule relies on well-established synthetic organic chemistry principles. These include the formation of the aryl ether bond, selective introduction of a halogen atom, and the formation or modification of the aldehyde functional group.

Nucleophilic Aromatic Substitution in Aryl Ether Formation

A key step in the synthesis is the formation of the diaryl ether linkage. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a phenoxide acts as the nucleophile, displacing a leaving group, usually a halogen, on an activated aromatic ring. For instance, the synthesis of similar aryl ether compounds has been accomplished by reacting a phenol (B47542) with a fluorinated aromatic compound in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). walisongo.ac.id The reaction of 4-methoxyphenol (B1676288) with 4-fluorobenzaldehyde (B137897) serves as an illustrative example of this type of transformation. walisongo.ac.id Due to the high electronegativity of fluorine, polyfluoroarenes are particularly susceptible to nucleophilic aromatic substitution, offering a transition-metal-free method for creating substituted polyfluoroarenes. nih.gov

Regioselective Halogenation Strategies

The introduction of a chlorine atom at a specific position on the benzaldehyde (B42025) ring is a crucial step that influences the final properties of the molecule. Regioselective halogenation ensures that the chlorine atom is introduced at the desired C-5 position of the benzaldehyde precursor. For example, the bromination of 4-chloro-2-fluorobenzaldehyde (B1630973) has been achieved using N-bromosuccinimide (NBS) and a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) in a suitable solvent such as dichloroethane. This method allows for controlled halogenation, minimizing the formation of unwanted poly-halogenated byproducts. The choice of halogenating agent and reaction conditions is critical to achieve the desired regioselectivity.

Aldehyde Group Introduction and Functionalization

The aldehyde functional group is a cornerstone of the target molecule's structure. This group can be introduced through various methods. One common approach is the oxidation of a corresponding primary alcohol. For example, (2-amino-phenyl)-methanols can be oxidized to 2-amino-benzaldehydes using manganese(IV) oxide in diethyl ether. chemicalbook.com Another strategy involves the formylation of a suitable aromatic precursor. Alternatively, functionalization of an existing aldehyde group can be performed, although this is less common for the initial construction of the core scaffold.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient and environmentally friendly synthetic methods. These novel approaches often aim to reduce the number of reaction steps, improve yields, and utilize milder reaction conditions. For example, one-pot reactions that combine multiple synthetic steps without isolating intermediates are gaining traction. nih.gov Additionally, the use of alternative catalysts and reaction media is being explored to enhance the sustainability of the synthesis. wpmucdn.com

Process Optimization and Reaction Efficiency Studies

Optimizing the reaction conditions is paramount for the large-scale and cost-effective production of this compound. This involves a systematic study of various parameters, including temperature, reaction time, solvent, and catalyst loading. For instance, in the synthesis of related compounds, adjusting the base and solvent combination has been shown to significantly impact reaction rates and yields. walisongo.ac.id The goal of process optimization is to maximize the conversion of starting materials to the desired product while minimizing the formation of impurities and waste.

Advanced Analytical Techniques for Structural Elucidation

The definitive identification and characterization of this compound rely on a suite of advanced analytical techniques. These methods provide detailed information about the molecule's structure, purity, and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the chemical structure. rsc.orgasianpubs.org The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. asianpubs.org Techniques such as electrospray ionization (ESI) can provide accurate mass measurements, confirming the molecular formula. rsc.org

The following table summarizes the key analytical data for compounds related to the synthesis of this compound:

| Compound | Analytical Technique | Key Findings |

| 4-Chlorobenzaldehyde | ¹H NMR, ¹³C NMR | Data in agreement with literature values. rsc.org |

| 4CzIPN (Photocatalyst) | ¹H NMR, ¹³C NMR | Characterized to confirm structure for use in synthesis. rsc.org |

| 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole | ¹H NMR, ¹³C NMR, IR, MS | Structure confirmed by spectral data. asianpubs.org |

| 2-Amino-5-chlorobenzaldehyde | ¹H NMR | Yield 99%; specific proton chemical shifts identified. chemicalbook.com |

These analytical methods, used in combination, provide irrefutable evidence for the structure and purity of the synthesized this compound and its intermediates.

Chemical Reactivity and Transformation Pathways of 5 Chloro 2 4 Fluorophenoxy Benzaldehyde

Transformations of the Aldehyde Functional Group (e.g., condensation reactions, oxidation/reduction)

The aldehyde group is a primary site for a range of chemical reactions, including condensations, oxidations, and reductions.

Condensation reactions, such as the Knoevenagel condensation, provide a powerful tool for carbon-carbon bond formation. nih.govrsc.org This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. nih.govresearchgate.net The use of various catalysts, including environmentally benign options like nano-ferrite (Fe3O4) and selenium-promoted zirconia, has been explored to improve reaction efficiency and sustainability. orientjchem.orgjocpr.com Mechanochemical methods, which involve manual grinding of reactants without a solvent, have also proven effective for the synthesis of related imines, often with high yields and without the need for purification. nih.gov

The aldehyde can also be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol using standard organic chemistry methodologies.

Below is a table summarizing typical transformations of the aldehyde group, drawing on general principles and specific examples from related aldehyde chemistry.

| Transformation | Reagents and Conditions | Product Type |

| Imination | Amine (e.g., aniline (B41778) derivatives), mechanochemical grinding, room temperature. nih.gov | Imine (Schiff base) |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base catalyst (e.g., piperidine, Fe3O4), solvent (e.g., ethanol), room temperature or reflux. nih.govorientjchem.org | α,β-Unsaturated carbonyl compound |

| Oxidation | Oxidizing agent (e.g., KMnO4, CrO3), appropriate solvent and temperature. | Carboxylic acid |

| Reduction | Reducing agent (e.g., NaBH4, LiAlH4), appropriate solvent. | Primary alcohol |

Reactivity of the Halogen Substituents in Cross-Coupling and Nucleophilic Reactions

The presence of both chlorine and fluorine atoms on the aromatic rings opens up possibilities for selective functionalization through cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds with aryl halides. organic-chemistry.orgwikipedia.org In the context of 5-Chloro-2-(4-fluorophenoxy)benzaldehyde, the carbon-chlorine bond is generally more reactive than the carbon-fluorine bond in such palladium-catalyzed couplings. This differential reactivity allows for selective amination at the chlorinated ring. Various palladium catalysts and ligands, such as XPhos, have been developed to facilitate these transformations, even with less reactive aryl chlorides. organic-chemistry.orgtcichemicals.com Microwave-assisted protocols have also been shown to accelerate these reactions, leading to high yields in shorter reaction times. beilstein-journals.org

Nucleophilic aromatic substitution (SNAr) is another important pathway for modifying the aromatic core. The feasibility of SNAr is highly dependent on the nature of the aromatic ring and the substituents present. Electron-withdrawing groups enhance the reactivity of the ring towards nucleophilic attack.

The following table outlines the potential reactivity of the halogen substituents in key transformations.

| Reaction Type | Halogen Reactivity | Typical Conditions | Product |

| Buchwald-Hartwig Amination | C-Cl > C-F | Pd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand (e.g., XPhos), base (e.g., KOt-Bu), solvent (e.g., toluene), heat. organic-chemistry.orgtcichemicals.combeilstein-journals.org | Amine substituted at the 5-position |

| Nucleophilic Aromatic Substitution (SNAr) | Dependent on ring activation | Strong nucleophile, polar aprotic solvent (e.g., DMSO), heat. | Substitution of the more activated halogen |

Investigations into the Stability and Reactivity of the Diaryl Ether Linkage

Recent research has focused on developing methods for the cleavage of diaryl ethers, which is relevant for the degradation of lignin (B12514952) and persistent organic pollutants. nih.gov Electrocatalytic hydrogenolysis (ECH) over a skeletal nickel cathode in a mild, aqueous process has been shown to directly cleave the C-O bond of diaryl ethers without prior saturation of the aromatic rings. nih.gov Other methods include transition-metal-free reductive cleavage using triethylsilane and a base like potassium tert-butoxide. researchgate.net Electrochemical methods for nucleophilic aromatic substitution on diaryl ethers have also been developed, providing a sustainable approach to C-O bond cleavage and functionalization. rsc.org Additionally, visible-light photoredox catalysis has emerged as a mild method for diaryl ether cleavage. researchgate.net

The table below summarizes various methods for the cleavage of diaryl ether bonds.

| Cleavage Method | Reagents and Conditions | Key Features |

| Electrocatalytic Hydrogenolysis (ECH) | Skeletal Ni cathode, aqueous medium. nih.gov | Direct C-O cleavage without ring hydrogenation. |

| Reductive Cleavage | Triethylsilane, KOt-Bu. researchgate.net | Transition-metal-free. |

| Electrochemical SNAr | Electrochemical cell, N- or O-nucleophiles. rsc.org | Avoids chemical redox reagents and strong bases. |

| Photoredox Catalysis | Visible light, photoredox catalyst, aryl carboxylic acid. researchgate.net | Mild, room temperature conditions. |

| Bromotrimethylsilane | Bromotrimethylsilane. rsc.org | Can exhibit stereoselectivity in certain cases. |

Electrophilic and Nucleophilic Aromatic Substitution on the Core

The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic aromatic substitution due to the nature and position of the existing substituents.

In electrophilic aromatic substitution, the reactivity of an aromatic ring is governed by the electron-donating or electron-withdrawing nature of its substituents. youtube.comlibretexts.orgyoutube.com The phenoxy group is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be delocalized into the ring. Conversely, the aldehyde group and the chlorine atom are deactivating groups. The aldehyde group is a meta-director, while the chlorine atom is an ortho-, para-director. libretexts.org

Therefore, for the benzaldehyde (B42025) ring, the phenoxy group at position 2 is strongly activating and ortho-, para-directing. The aldehyde at position 1 is deactivating and meta-directing, and the chlorine at position 5 is deactivating but ortho-, para-directing. The interplay of these effects will determine the position of further substitution. The 4-fluorophenoxy ring is substituted with a fluorine atom, which is a deactivating but ortho-, para-directing group, and the ether linkage, which is activating and ortho-, para-directing.

The directing effects of the substituents on each aromatic ring are summarized in the table below.

| Aromatic Ring | Substituent | Position | Electronic Effect | Directing Effect |

| Benzaldehyde Ring | -CHO | 1 | Deactivating | Meta |

| -OAr | 2 | Activating | Ortho, Para | |

| -Cl | 5 | Deactivating | Ortho, Para | |

| Phenoxy Ring | -F | 4 | Deactivating | Ortho, Para |

| -OAr | 1 | Activating | Ortho, Para |

Design and Synthesis of Analogues and Derivatives of 5 Chloro 2 4 Fluorophenoxy Benzaldehyde

Structural Modifications of the Chlorinated Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule, featuring a chlorine atom at the 5-position and an ether linkage at the 2-position, is a primary target for analogue design. Modifications can involve altering the position or nature of the halogen substituent, or introducing additional functional groups onto the aromatic ring.

The synthesis of these analogues typically relies on selecting appropriately substituted precursors. For instance, starting with a different chlorophenol or introducing substituents via electrophilic aromatic substitution reactions can yield a variety of derivatives. Examples of related structures that highlight these modifications include 5-chloro-2-hydroxy-3-nitro-benzaldehyde chemicalbook.com and 2-(2-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde. bldpharm.com In the latter case, the chlorine on the benzaldehyde ring is replaced by a fluorine, a common bioisosteric substitution in medicinal chemistry.

Another modification strategy involves the halogen exchange reaction, where the chlorine atom could be replaced by another halogen (F, Br, I) to fine-tune the electronic and steric properties of the molecule.

Derivatization of the Fluorophenoxy Substituent

The 2-(4-fluorophenoxy) group is another key site for synthetic alteration. Modifications can be made to the fluorine substituent on the distal phenyl ring or the entire phenoxy group can be replaced with other functionalities.

A direct analogue involves replacing the phenoxy ether linkage with a benzyloxy ether. An example of such a derivative is 5-Chloro-2-((2-chloro-4-fluorobenzyl)oxy)benzaldehyde, which is synthesized from the corresponding 5-chloro-2-hydroxybenzaldehyde and a substituted benzyl (B1604629) halide. chemscene.com This changes the flexibility and conformational profile of the molecule compared to the more rigid diaryl ether system.

Further derivatization could involve:

Altering Substituents: Replacing the fluorine atom on the phenoxy ring with other groups like methyl, methoxy, or trifluoromethyl to modulate lipophilicity and electronic character.

Positional Isomerism: Moving the fluorine to the ortho- or meta-position of the phenoxy ring.

Alkoxy Chain Variation: Replacing the phenoxy group entirely with various alkoxy chains (e.g., methoxy, ethoxy, propoxy) to explore the impact of simpler substituents.

The synthesis for these derivatives generally involves a Williamson ether synthesis, reacting a substituted phenol (B47542) or alcohol with a halogenated benzaldehyde precursor, typically 5-chloro-2-fluorobenzaldehyde (B1350544) or 5-chloro-2-hydroxybenzaldehyde.

Conjugation to Diverse Chemical Scaffolds (e.g., semicarbazones, quinolines)

The aldehyde functional group is a versatile handle for conjugating the 5-Chloro-2-(4-fluorophenoxy)benzaldehyde scaffold to other chemical moieties, most commonly through condensation reactions to form imines (Schiff bases) and related structures.

Semicarbazones and Thiosemicarbazones: Semicarbazones and their sulfur analogues, thiosemicarbazones, are among the most studied derivatives of aromatic aldehydes due to their wide range of biological activities and metal-chelating properties. nih.govnih.gov The synthesis is typically a straightforward condensation reaction between the aldehyde and semicarbazide (B1199961) or thiosemicarbazide (B42300) (or their respective hydrochloride salts). ijcce.ac.irsathyabama.ac.in The reaction is often carried out in an alcohol solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.comresearchgate.net Green chemistry approaches have also been developed, utilizing solvent-free conditions or novel green solvents like ethyl lactate. ijcce.ac.irgeneseo.edu

The general synthetic scheme involves reacting this compound with thiosemicarbazide, which results in the formation of the corresponding thiosemicarbazone. These derivatives possess an imine group (-N=CH−) which is crucial for their chemical and biological properties. rasayanjournal.co.in

| Reactants | Solvent | Conditions | Product Class | Yield | Reference |

| Substituted Benzaldehyde, Semicarbazide HCl | Ball-milling (solvent-free) | Room temp, 45 min | Semicarbazone | Quantitative | ijcce.ac.ir |

| Aldehyde/Ketone, Thiosemicarbazide | Ethanol | Reflux | Thiosemicarbazone | >90% | sathyabama.ac.in |

| 4-chlorobenzaldehyde, Thiosemicarbazide | Methanol | Reflux, 60 min | Thiosemicarbazone | 70% | rasayanjournal.co.in |

| Substituted Benzaldehyde, Semicarbazide HCl | Ethyl Lactate:Water (80:20) | - | Semicarbazone | High | geneseo.edu |

Interactive Data Table: This table summarizes common synthetic conditions for semicarbazone and thiosemicarbazone formation from aldehydes.

Quinolines: The aldehyde can also serve as a key building block in the synthesis of more complex heterocyclic systems like quinolines. Classic methods such as the Doebner-von Miller and Pfitzinger reactions can incorporate aromatic aldehydes. researchgate.net For example, a variation of the Pfitzinger reaction can involve the reaction of an isatin (B1672199) with a ketone, while the Doebner reaction involves reacting an aromatic amine, an α,β-unsaturated aldehyde, and an aromatic aldehyde. More modern approaches might involve one-pot, multi-component reactions where an aniline (B41778) derivative, an aldehyde, and pyruvic acid are reacted to form 2-arylquinoline-4-carboxylic acids. researchgate.net

Furthermore, phenoxy-substituted quinolines can be synthesized, where the 5-chloro-2-(4-fluorophenoxy) moiety could be part of a precursor that is cyclized or attached to a pre-formed quinoline (B57606) ring. nih.gov For instance, a 4-chloroquinoline (B167314) derivative could be reacted with a phenol to create a 4-phenoxyquinoline structure. nih.gov

Regioisomeric and Stereoisomeric Investigations

The exploration of regioisomers is a critical aspect of structure-activity relationship studies. For a molecule with multiple substituted aromatic rings, several regioisomers are possible.

Regioisomerism: Systematic synthesis of regioisomers involves using starting materials with different substitution patterns. For this compound, this includes:

Isomers of the Benzaldehyde Moiety: Moving the chlorine atom to other positions (e.g., 3-chloro or 4-chloro).

Isomers of the Phenoxy Moiety: Moving the fluorine atom on the phenoxy ring (e.g., to the 2- or 3-position).

Cross-Isomers: Swapping the positions of the substituents between the rings. An example of such a regioisomer that has been synthesized is 2-(2-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde, where the fluorine is on the benzaldehyde ring and the chlorine is on the phenoxy ring. bldpharm.com

Stereoisomerism: The parent compound, this compound, does not have a stereocenter and is achiral. However, stereoisomerism becomes highly relevant in its derivatives. The C=N double bond formed in semicarbazone, thiosemicarbazone, and other Schiff base derivatives can exist as E/Z geometric isomers. The preferred isomer is often dictated by steric hindrance, with the bulkier groups typically oriented trans to each other. The specific geometry can be crucial for biological activity, as it determines how the molecule fits into a binding site. Characterization using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy can be used to determine the specific stereochemistry of the synthesized derivatives.

Structure Activity Relationship Sar Studies for 5 Chloro 2 4 Fluorophenoxy Benzaldehyde and Its Structural Analogues

Influence of Halogen Substituents on Molecular Activity

The presence and position of halogen atoms on an aromatic scaffold can significantly modulate a molecule's physicochemical properties and, consequently, its biological activity. In the case of 5-Chloro-2-(4-fluorophenoxy)benzaldehyde, the chlorine and fluorine atoms play a crucial role in defining its interaction with biological targets.

Research on various classes of compounds has demonstrated that halogenation can enhance biological activity. The introduction of chlorine atoms, for instance, can increase a compound's interaction with target proteins and prevent metabolic hydroxylation, which might otherwise lead to the formation of less active metabolites. researchgate.net Studies on halogenated phenazines and phenylethanolamines have shown that the type and position of the halogen substituent can drastically alter activity. nih.govbeilstein-journals.org For example, in a series of phenylethanolamines, 2,5-dihalogenated derivatives were found to be more potent β-receptor blockers than their 2,4-dihalogenated counterparts. beilstein-journals.org

The electron-withdrawing nature of halogens can influence the electronic distribution within the molecule, affecting its ability to participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds. The size of the halogen also plays a role; for instance, in a series of 2,5-dimethoxyamphetamines, increasing the size of the halogen substituent at the 4-position led to increased selectivity for the 5-HT2A receptor. nih.gov In the context of this compound, the 5-chloro substituent on the benzaldehyde (B42025) ring and the 4-fluoro substituent on the phenoxy ring are expected to influence the molecule's conformation and its binding affinity to target receptors. The substitution pattern likely optimizes electronic effects that can be crucial for nucleophilic aromatic substitution reactions or for specific interactions within a receptor's binding pocket.

A comparative analysis of halogenated compounds often reveals a clear trend in activity. For instance, in a study of benzimidazole (B57391) phenylhydrazone derivatives, compounds with different halogen substitutions on the phenyl ring exhibited varying antifungal activities. researchgate.net While a direct comparative study on this compound with its non-halogenated or differently halogenated analogues is not extensively documented in the reviewed literature, the general principles of SAR for halogenated aromatic compounds suggest that the specific placement of chlorine and fluorine in this molecule is a critical determinant of its biological profile.

| Compound Analogue Class | Halogen Substituent Effect | Reference |

|---|---|---|

| Halogenated Phenazines | Substitution patterns of halogens are critical for antibacterial and biofilm-eradicating profiles. | nih.gov |

| Halogenated Phenylethanolamines | 2,5-dihalogenation leads to stronger beta-receptor blocking than 2,4-dihalogenation. | beilstein-journals.org |

| Benzimidazole Phenylhydrazones | Varied antifungal activity observed with different halogen substitutions on the phenyl ring. | researchgate.net |

| 2,5-Dimethoxyamphetamines | Increasing the size of the 4-halogen substituent enhances 5-HT2A receptor selectivity. | nih.gov |

Significance of the Phenoxy Moiety in Ligand-Receptor Interactions

In many diaryl ether-containing compounds, the phenoxy group is crucial for establishing π-π stacking interactions with aromatic residues within the binding site of a target protein. mdpi.com For example, in diaryl ether inhibitors of Toxoplasma gondii enoyl reductase, the phenoxy ring engages in vital van der Waals interactions within a hydrophobic pocket of the enzyme. mdpi.com The flexibility of the ether linkage allows the two aromatic rings to adopt specific conformations, which can be critical for fitting into the binding site.

The substitution on the phenoxy ring is also of paramount importance. In the case of this compound, the 4-fluoro substituent on the phenoxy ring can significantly alter its electronic properties and its ability to form interactions. Fluorine, with its high electronegativity and small size, can modulate the pKa of nearby functional groups and participate in hydrogen bonding or halogen bonding. eurochlor.org Studies on other diaryl ether compounds have shown that substituents on the phenoxy ring can dramatically impact biological activity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, a 4-fluorophenoxy substituent was generally found to have an advantageous effect on activity compared to an unsubstituted phenoxy group. eurochlor.org

The oxygen atom of the ether linkage itself can act as a hydrogen bond acceptor, further anchoring the ligand within the receptor's binding site. The replacement of this ether oxygen with other groups, such as an amino group, has been shown to significantly reduce the biological activity in some classes of compounds, underscoring the critical role of the phenoxy moiety. researchgate.net

| Compound Class | Role of Phenoxy Moiety | Reference |

|---|---|---|

| Diaryl Ether Inhibitors | Participates in π-π stacking and van der Waals interactions in the enzyme's binding pocket. | mdpi.com |

| 2-Phenoxybenzamides | The 4-fluorophenoxy substituent generally enhances antiplasmodial activity. | eurochlor.org |

| General Diaryl Ethers | The ether oxygen can act as a hydrogen bond acceptor. | researchgate.net |

Role of the Aldehyde Functional Group and its Derivatives in Modulating Activity

The aldehyde functional group is a highly reactive moiety that can participate in a variety of chemical reactions, making it a key player in the biological activity of many compounds. researchgate.net In the context of this compound, the aldehyde group is a critical pharmacophoric feature that can engage in crucial interactions with biological targets.

Aldehydes are known to form covalent bonds with nucleophilic residues, such as cysteine, histidine, and lysine, within protein binding sites. nih.gov This covalent modification can lead to irreversible inhibition of enzyme activity, a mechanism exploited in the design of certain drugs. The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack. The reactivity of the aldehyde can be modulated by the electronic effects of other substituents on the aromatic ring.

Furthermore, the aldehyde group can participate in non-covalent interactions, such as hydrogen bonding, with receptor sites. For instance, in silico studies of some benzaldehyde derivatives have shown that the aldehyde group can form hydrogen bonds with amino acid residues in the active site of enzymes. mdpi.com

Modification of the aldehyde group into other functional groups, such as an alcohol or a carboxylic acid, can have a profound impact on biological activity. Studies on benzyloxybenzaldehyde derivatives have demonstrated that replacing the aldehyde group with an alcohol or a carboxylic acid can significantly reduce cytotoxicity, highlighting the importance of the aldehyde for the compound's biological effect. This suggests that the specific reactivity and interaction capabilities of the aldehyde are essential for the observed activity. In some cases, the aldehyde itself may not be the active form but rather a precursor that is metabolized in vivo to the active species.

| Modification of Aldehyde Group | Effect on Activity | Reference |

|---|---|---|

| Replacement with Alcohol | Significant reduction in cytotoxicity in benzyloxybenzaldehyde derivatives. | |

| Replacement with Carboxylic Acid | Significant reduction in cytotoxicity in benzyloxybenzaldehyde derivatives. | |

| Formation of Hydrazones | Creation of new derivatives with potentially different biological activities. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds, thereby guiding the design and optimization of new drug candidates.

For a class of compounds like halogenated diaryl ether aldehydes, a QSAR study would typically involve calculating a wide range of molecular descriptors for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

While a specific QSAR model for this compound was not identified in the reviewed literature, numerous studies have successfully applied QSAR to related classes of compounds, such as halogenated aromatic xenobiotics and various heterocyclic compounds. These studies have often highlighted the importance of descriptors related to hydrophobicity, electronic properties, and molecular shape in determining biological activity. For example, a QSAR evaluation of the aryl hydrocarbon receptor (AhR) binding of halogenated aromatic compounds demonstrated the utility of considering conformational flexibility in developing robust models.

Mechanistic Investigations of Chemical Processes Involving 5 Chloro 2 4 Fluorophenoxy Benzaldehyde

Elucidation of Organic Reaction Mechanisms and Intermediates

Understanding the precise step-by-step pathway of a reaction involving 5-Chloro-2-(4-fluorophenoxy)benzaldehyde is crucial for optimizing reaction conditions and maximizing yield. The elucidation of these mechanisms typically involves identifying and characterizing transient species known as reaction intermediates.

For reactions involving the aldehyde group, such as nucleophilic additions, the primary intermediate is often a tetrahedral alkoxide. For instance, in a Grignard reaction, the organomagnesium reagent would attack the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during workup to yield a secondary alcohol. The general mechanism is illustrated below:

Table 1: Postulated Intermediates in Reactions of this compound

| Reaction Type | Reagent Example | Key Intermediate |

|---|---|---|

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tetrahedral Alkoxide |

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Betaine/Oxaphosphetane |

| Reduction | Sodium Borohydride (NaBH4) | Alkoxyborohydride |

The diphenyl ether linkage, while generally stable, can undergo cleavage under harsh conditions. Mechanistic studies for such processes would likely investigate the potential for nucleophilic aromatic substitution, possibly involving Meisenheimer complexes as intermediates, particularly if strong electron-withdrawing groups are present on one of the rings.

Kinetic Studies and Isotope Effects

Kinetic studies are fundamental to determining the rate of a reaction and understanding how the concentration of reactants affects this rate. For a reaction involving this compound, a kinetic study would involve systematically varying the concentration of the benzaldehyde (B42025) and other reactants while monitoring the rate of product formation. This allows for the determination of the reaction order and the rate constant.

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction mechanism. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), one can observe changes in the reaction rate. For example, in an oxidation reaction of the aldehyde group, if the C-H bond is broken in the rate-determining step, replacing the aldehydic hydrogen with deuterium (B1214612) would result in a significantly slower reaction (a primary KIE). If no significant rate change is observed, it suggests that C-H bond cleavage is not part of the rate-limiting step.

Table 2: Hypothetical Kinetic Isotope Effect Data for Aldehyde Oxidation

| Substrate | Rate Constant (k) | kH/kD | Mechanistic Implication |

|---|---|---|---|

| This compound | kH | \multirow{2}{*}{~6-8} | C-H bond cleavage is the rate-determining step. |

Radical Trapping and Quenching Experiments

Some reactions may proceed through radical intermediates rather than ionic ones. These highly reactive species have unpaired electrons and can be detected using radical trapping or quenching experiments. In such an experiment, a "radical trap," a compound that readily reacts with and "traps" radicals to form a stable, detectable product, is added to the reaction mixture.

If a reaction involving this compound was suspected to have a radical mechanism, a trapping agent like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) could be introduced. The formation of a new adduct between TEMPO and a radical derived from the starting material would provide strong evidence for a radical pathway. Similarly, radical quenchers can inhibit a reaction by deactivating the radical species, and a decrease in reaction rate upon their addition would also support a radical mechanism.

Spectroscopic Techniques for Reaction Monitoring

Modern spectroscopic techniques are invaluable for monitoring the progress of a reaction in real-time and identifying transient species. For reactions involving this compound, several methods could be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can track the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of new signals corresponding to the product. This provides quantitative data on reaction kinetics.

Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretch of the aldehyde group (around 1700 cm⁻¹) is a distinct peak. The progress of a reaction can be followed by monitoring the decrease in the intensity of this peak.

UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic conjugation of the molecule during a reaction can be monitored by UV-Vis spectroscopy, as the absorption maximum (λmax) will shift as the reactant is converted to the product.

These techniques provide a continuous view of the reaction, allowing for the detection of short-lived intermediates and a more complete understanding of the reaction mechanism.

Computational Chemistry Approaches to 5 Chloro 2 4 Fluorophenoxy Benzaldehyde Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target, estimating the strength of the interaction (binding affinity), and visualizing the key molecular interactions.

In studies of structurally similar compounds, molecular docking has been instrumental in identifying potential biological activities. For instance, research on benzaldehyde (B42025) analogues has utilized docking to evaluate their potential as anticancer agents by simulating their interaction with targets like extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) nih.gov. Similarly, derivatives of 1,2,4-triazole (B32235) have been docked against cyclooxygenase enzymes (COX-1 and COX-2) to assess their potential as anti-inflammatory agents zsmu.edu.ua. These studies often reveal that specific substitutions on the phenyl ring can significantly influence binding affinity zsmu.edu.uaresearchgate.net.

For 5-Chloro-2-(4-fluorophenoxy)benzaldehyde, docking studies would involve placing the molecule into the active site of a target protein to calculate its binding energy and analyze its interaction pattern. Key interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces with the amino acid residues in the protein's binding pocket researchgate.net. The results can guide the synthesis of more potent and selective analogues.

Table 1: Example of Molecular Docking Data for Related Compounds

| Compound Class | Target Protein | Range of Binding Energies (kcal/mol) | Predicted Activity |

|---|---|---|---|

| 1,2,4-Triazole Derivatives zsmu.edu.ua | COX-1/COX-2 | -6.67 to -7.84 | Anti-inflammatory |

| Benzimidazolyl-chalcones journaljpri.com | P. falciparum DHFR-TS | Not specified (good affinity) | Antimalarial |

| Nitrobenzamide Derivatives researchgate.net | α-glucosidase | Not specified (good affinity) | Antidiabetic |

This table is illustrative of data obtained for structurally related compounds, not this compound itself.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of a molecule. These methods can accurately predict a wide range of molecular properties, including geometries, vibrational frequencies (infrared and Raman spectra), and electronic properties like orbital energies (HOMO and LUMO).

Research on related halogenated aromatic compounds has successfully used DFT to elucidate molecular structures. For example, in a study of 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone, DFT methods (B3LYP and BLYP) were used to calculate its vibrational frequencies, which showed good agreement with experimental FT-IR spectra researchgate.net. Such calculations help confirm the molecular structure and provide insights into the bonding environment.

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that can adopt various shapes or conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. Molecular Dynamics (MD) simulations extend this by modeling the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior in a simulated environment (e.g., in water).

MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking researchgate.netnih.gov. By simulating the complex for nanoseconds, researchers can observe how the ligand settles into the binding pocket and whether the key interactions are maintained over time nih.gov. The results are often analyzed to calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores alone nih.gov. For this compound, MD simulations could be used to explore its conformational flexibility and to study its stability within a protein active site, providing a more accurate picture of its binding mode.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. As noted, DFT calculations can predict vibrational frequencies that correspond to peaks in IR and Raman spectra researchgate.net. This is particularly useful for confirming the identity of a newly synthesized compound by comparing the calculated spectrum with the experimental one.

Beyond spectroscopy, computational methods can be used to explore potential reaction pathways for the synthesis or degradation of a molecule. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a chemical reaction. This can help optimize synthetic routes to produce this compound with higher yields or explore its potential metabolic fate in a biological system. For instance, computational tools can be used to compare computed spectra with experimental data to refine force-field parameters for more accurate simulations .

Academic and Industrial Applications of 5 Chloro 2 4 Fluorophenoxy Benzaldehyde in Chemical Synthesis

Role as an Advanced Intermediate in Organic Synthesis

5-Chloro-2-(4-fluorophenoxy)benzaldehyde is a key intermediate in multi-step organic syntheses, facilitating the creation of complex molecular architectures. Its aldehyde functional group is particularly reactive, allowing for a wide range of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions to form imines, oximes, and hydrazones. The presence of the chloro and fluoro substituents on the aromatic rings also influences the reactivity of the molecule and provides sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

The synthesis of various derivatives often begins with the reaction of the aldehyde group. For instance, it can be reacted with primary amines to form Schiff bases, which are themselves important intermediates for the synthesis of various heterocyclic compounds and other biologically active molecules. The ether linkage in the molecule is generally stable under many reaction conditions, allowing for selective modification of other parts of the structure.

Precursor for Specialty Chemicals and Functional Materials

The structural attributes of this compound make it a valuable precursor for the synthesis of a range of specialty chemicals and functional materials. These materials often exhibit unique optical, electronic, or biological properties. For example, derivatives of this compound have been incorporated into liquid crystal displays, organic light-emitting diodes (OLEDs), and other advanced materials. asianpubs.org The presence of the halogen atoms can enhance properties such as thermal stability and flame retardancy in polymers and other materials.

In the realm of materials science, the precise arrangement of the chloro and fluoro groups can be exploited to fine-tune the electronic properties of the resulting molecules. This makes it a useful starting material for the development of organic semiconductors and other functional materials where control over the molecular energy levels is crucial. The synthesis of these materials often involves polymerization or condensation reactions where the benzaldehyde (B42025) derivative is a key monomer.

Utility in the Development of Fluorescent Probes and Imaging Agents

The field of bio-imaging and diagnostics has found applications for derivatives of this compound. The fluorinated phenoxy group can contribute to the development of fluorescent molecules. By incorporating this moiety into larger molecular structures, scientists can design and synthesize novel fluorescent probes and imaging agents. These probes can be tailored to detect specific ions, molecules, or biological events within cells and tissues.

The design of such probes often involves coupling the benzaldehyde derivative with a fluorophore or a recognition element that binds to the target of interest. The aldehyde group provides a convenient handle for attaching these other components. The resulting molecules can exhibit changes in their fluorescence properties upon binding to the target, allowing for its detection and quantification.

Building Block in Agrochemical Research

In the field of agrochemical research, this compound serves as a crucial building block for the synthesis of new pesticides, including herbicides, insecticides, and fungicides. orientjchem.org The specific combination of the chloro and fluoro substituents is often found in biologically active molecules, as these groups can enhance the efficacy and selectivity of the final product. The ether linkage is also a common feature in many modern agrochemicals.

Emerging Trends and Future Research Directions for 5 Chloro 2 4 Fluorophenoxy Benzaldehyde

Stereoselective and Asymmetric Synthesis

The creation of molecules with specific three-dimensional arrangements is crucial for applications in pharmacology and materials science. For a molecule like 5-Chloro-2-(4-fluorophenoxy)benzaldehyde, which is achiral, stereoselectivity becomes relevant when it is derivatized or when exploring atropisomers—stereoisomers that arise from restricted rotation around a single bond. The diaryl ether linkage presents the possibility of creating such axially chiral compounds.

Recent advancements in organic synthesis have focused on the catalytic enantioselective construction of axially chiral diaryl ethers. researchgate.netmanchester.ac.uknih.gov These methods often rely on the desymmetrization of prochiral substrates using chiral catalysts. nih.govresearchgate.netnih.gov For instance, a prochiral diaryl ether with two identical reactive sites could be selectively functionalized at one site by a chiral catalyst, leading to a single enantiomer of the product.

Key strategies in this field include:

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) and chiral phosphoric acids have been successfully employed to catalyze the atroposelective synthesis of diaryl ethers with high enantioselectivity. nih.govnih.govresearchgate.net These catalysts can control the stereochemical outcome of acylation, amination, or esterification reactions on symmetrical diaryl ether precursors. nih.govsnnu.edu.cnacs.org

Transition Metal Catalysis: Copper-catalyzed methodologies have shown promise in the ring-opening of cyclic diaryliodonium salts, which can generate axially chiral diaryl ethers with excellent efficiency and enantioselectivity. researchgate.net

Biocatalysis: Enzymatic approaches offer a complementary method for the enantioselective synthesis of diaryl ethers through desymmetrization, expanding the toolkit for creating these complex molecules. manchester.ac.uk

The future application of these techniques to derivatives of this compound could yield novel chiral ligands, catalysts, or bioactive molecules where the specific 3D geometry is critical for function. researchgate.netmanchester.ac.uk

| Catalytic Approach | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Atroposelective Esterification | Mild conditions, excellent enantioselectivity, broad substrate scope. | nih.gov |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Enantioselective Desymmetrization | High yields and enantioselectivities for amination reactions. | nih.govresearchgate.net |

| Transition Metal Catalysis | Copper-based catalyst | Ring-opening of diaryliodonium salts | High efficiency, good regioselectivity under mild conditions. | researchgate.net |

Green Chemistry Principles in Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes to minimize environmental impact. nih.gov For a compound like this compound, this involves rethinking traditional synthetic routes, such as the Ullmann condensation, to reduce waste, avoid hazardous materials, and improve energy efficiency. youtube.com

Future research will likely focus on several green chemistry applications:

Use of Greener Solvents: Replacing traditional high-boiling, toxic organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical carbon dioxide is a primary goal. youtube.commdpi.com The synthesis of heterocyclic compounds in water, for example, demonstrates the viability of this approach. mdpi.com

Catalysis: Shifting from stoichiometric reagents to catalytic systems minimizes waste. Modern methods for diaryl ether synthesis increasingly use catalytic amounts of metals like copper or palladium, or even metal-free approaches, which improves the atom economy of the reaction. nih.gov

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a core principle. whiterose.ac.uk This involves minimizing the use of protecting groups and choosing reactions that generate fewer by-products.

| Principle | Traditional Method (e.g., Ullmann) | Green Alternative | Environmental Benefit | Reference |

|---|---|---|---|---|

| Solvent Choice | High-boiling polar aprotic solvents (e.g., DMF, NMP) | Water, Ethanol, Ionic Liquids | Reduces use of toxic, non-renewable solvents. | nih.govmdpi.com |

| Reagent Stoichiometry | Stoichiometric copper powder | Catalytic amounts of copper or palladium; metal-free systems | Minimizes heavy metal waste (improves Atom Economy & RME). | whiterose.ac.uk |

| Energy Consumption | Prolonged heating at high temperatures | Microwave-assisted or ultrasound-assisted synthesis | Reduces reaction time and energy input. | mdpi.com |

| Feedstock Source | Petroleum-derived phenols and aryl halides | Precursors derived from biomass or renewable resources | Reduces reliance on fossil fuels. | nih.gov |

Flow Chemistry Applications in Compound Manufacturing

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages for chemical manufacturing, including improved safety, scalability, and efficiency. acs.org The synthesis of functionalized benzaldehydes and related structures is well-suited to this technology. beilstein-journals.orgnih.gov

Key benefits and future applications for manufacturing this compound include:

Enhanced Heat Transfer and Temperature Control: Many reactions, such as those involving organometallic reagents or exothermic steps, are difficult to control on a large scale in batch reactors. nih.gov Flow reactors provide a high surface-area-to-volume ratio, allowing for precise and rapid temperature control, which can lead to higher yields and fewer side products. beilstein-journals.org

Improved Safety: The small internal volume of flow reactors means that only a small amount of material is reacting at any given time. This minimizes the risks associated with handling hazardous reagents or intermediates and controlling potentially explosive reactions. acs.org

Telescoped Synthesis: Multiple reaction steps can be "telescoped" together in a continuous sequence without the need to isolate and purify intermediates. acs.org For a multi-step synthesis of the target compound, this could dramatically reduce manufacturing time and solvent waste.

Scalability: Increasing production in a flow system is achieved by running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a large batch reactor. beilstein-journals.org

Research in this area would involve translating the key synthetic steps (e.g., nucleophilic aromatic substitution, aldehyde formation) into a continuous process, optimizing parameters like residence time, temperature, and reagent ratios to maximize productivity. acs.orgnih.gov

| Reaction Type | Parameter | Batch Processing | Flow Processing | Advantage of Flow | Reference |

|---|---|---|---|---|---|

| Swern Oxidation (Alcohol to Aldehyde) | Yield | 49% | 91% | Higher yield, fewer side products. | nih.gov |

| Aldol (B89426) Condensation (Benzaldehyde + Enolate) | Temperature Control | Difficult on scale-up (exothermic) | Precise, rapid heat exchange | Improved selectivity and safety. | beilstein-journals.orgnih.gov |

| Grignard/Lithiation Reactions | Residence Time | Hours | Seconds to minutes | Dramatically increased throughput. | acs.org |

Advanced Characterization Techniques for Complex Assemblies

As this compound is used to build more complex supramolecular structures or functional materials, advanced analytical techniques become essential for their characterization. These methods provide detailed information beyond what is available from standard spectroscopy.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and understanding its packing in the solid state. nih.gov For derivatives of this compound, it can reveal crucial information about intermolecular interactions such as hydrogen bonding, halogen bonding, and π–π stacking, which govern the properties of the material. nih.goviucr.orgresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful tool. nih.govwikipedia.org ¹⁹F NMR offers high sensitivity and a large chemical shift range, making it an excellent probe for studying the local chemical environment of the fluorine atom. google.comumn.eduscholaris.ca Two-dimensional NMR techniques (e.g., ¹H-¹³C HSQC/HMBC, ¹H-¹⁹F HOESY) can be used to unambiguously assign all signals and determine through-bond and through-space correlations, which is critical for elucidating the structure of complex derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. nih.gov Tandem MS (MS/MS) experiments can be used to study fragmentation pathways, which helps in the structural elucidation of unknown derivatives or metabolites. acs.org The presence of both chlorine and bromine isotopes in a molecule creates a characteristic isotopic pattern that is a powerful diagnostic tool in mass spectrometry. acs.orglibretexts.org

| Technique | Information Provided | Specific Relevance to the Compound | Reference |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions. | Confirms molecular structure and reveals how halogen and carbonyl groups direct crystal packing. | nih.goviucr.org |

| ¹⁹F NMR Spectroscopy | Sensitive probe of the electronic environment around the fluorine atom. | Can detect subtle changes in conformation or binding due to the high sensitivity of the ¹⁹F nucleus. | nih.govwikipedia.org |

| Tandem Mass Spectrometry (MS/MS) | Structural information from controlled fragmentation patterns. | Helps identify the molecule and its derivatives in complex mixtures by tracking characteristic fragments. The isotopic signature of chlorine (M+2 peak at ~33% intensity) confirms its presence. | nih.govlibretexts.org |

Rational Design of Multi-Target Ligands

In modern drug discovery, there is a growing trend toward designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This approach, known as creating Multi-Target-Directed Ligands (MTDLs), is particularly promising for complex, multifactorial diseases like cancer or neurodegenerative disorders such as Alzheimer's disease. benthamscience.comnih.gov

The this compound scaffold possesses features—such as two aromatic rings connected by a flexible ether linkage and functional handles (aldehyde, halogen atoms)—that make it an attractive starting point for MTDL design. acs.org

Strategies for developing MTDLs from this scaffold include:

Pharmacophore Hybridization: This involves merging or linking the key structural features (pharmacophores) from known ligands of different targets into a single molecule. acs.org For example, the benzaldehyde (B42025) group could be modified to interact with one target, while the fluorophenoxy ring is functionalized to bind to a second target.

Scaffold Decoration: The core diaryl ether structure can be systematically "decorated" with different functional groups to optimize binding affinity and selectivity for a chosen set of targets. The chlorine and fluorine atoms already present can be used to modulate electronic properties and metabolic stability, or serve as points for further chemical modification.

Computational Modeling: Rational design is heavily reliant on computational tools. Molecular docking can predict how a designed ligand might bind to the active sites of multiple target proteins, helping to guide synthetic efforts. researchgate.net

The ultimate goal is to create a single drug with a more holistic therapeutic effect and potentially a better safety profile compared to administering multiple separate drugs. nih.gov

| Design Strategy | Description | Application to Core Scaffold | Reference |

|---|---|---|---|

| Pharmacophore Merging | Combining overlapping features of two different ligands into one molecule. | Incorporate features of a known enzyme inhibitor onto one of the aromatic rings. | acs.org |

| Pharmacophore Linking | Connecting two distinct pharmacophores with a molecular spacer. | Use the ether linkage as a natural spacer or modify the aldehyde to a linker connecting to another active moiety. | acs.org |

| Scaffold Decoration / Functionalization | Adding functional groups to a core structure to introduce new interactions. | Add hydrogen bond donors/acceptors or charged groups to the aromatic rings to engage with secondary targets. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-(4-fluorophenoxy)benzaldehyde, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 5-chloro-2-hydroxybenzaldehyde with 4-fluorophenyl bromide in the presence of a base (e.g., K₂CO₃) and a copper catalyst under reflux in a polar aprotic solvent like DMF . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Confirm purity via HPLC (>98%) and NMR spectroscopy .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of:

- 1H/13C NMR : Identify aldehyde protons (~10 ppm) and aromatic splitting patterns to confirm substitution positions .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 264.04 (calculated for C₁₃H₈ClFO₂).

- FT-IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. What are the key reactivity trends of the aldehyde group in this compound?

- Methodology : The aldehyde is susceptible to oxidation (forming carboxylic acids with KMnO₄) and nucleophilic addition (e.g., condensation with amines to form Schiff bases). Protect the aldehyde with ethylene glycol under acidic conditions during multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Methodology : Apply Design of Experiments (DoE) to test variables:

- Catalyst loading (e.g., CuI vs. Pd(OAc)₂).

- Solvent effects (DMF vs. DMSO for Ullmann coupling).

- Temperature (80–120°C). Monitor yield via GC-MS and optimize for minimal side products (e.g., diaryl ether byproducts) .

Q. What strategies can elucidate biological interactions of this compound?

- Methodology :

- Enzyme inhibition assays : Test against cytochrome P450 isoforms using fluorogenic substrates.

- Cellular uptake studies : Use fluorescent analogs (e.g., replace aldehyde with a BODIPY tag) to track localization via confocal microscopy .

Q. How can computational modeling predict binding affinities with target proteins?

- Methodology :

- Docking simulations : Use AutoDock Vina with the aldehyde group as a reactive handle. Input the SMILES string (

C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)F) to generate 3D conformers. - MD simulations : Assess stability of protein-ligand complexes in GROMACS .

Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

- Methodology : Synthesize analogs with:

- Halogen variation : Replace Cl with Br or F at position 5.

- Phenoxy substituents : Compare 4-fluoro vs. 2,4-difluoro groups. Evaluate changes in logP (HPLC-measured) and IC₅₀ in bioassays .

Q. How can degradation pathways be analyzed under stressed conditions?

- Methodology :

- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis, and oxidative stress (H₂O₂). Monitor via LC-MS to identify degradation products (e.g., oxidized aldehydes or cleaved ethers) .

Q. What NMR techniques resolve overlapping signals in complex mixtures?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.